Methyl 2-(2-nitrophenoxy)acetate
Overview
Description
“Methyl 2-(2-nitrophenoxy)acetate” is an organic compound with the molecular formula C9H9NO5 . It is also known as “Methyl (2-nitrophenoxy)acetate” and has a molecular weight of 211.17 .
Molecular Structure Analysis
The InChI code for “Methyl 2-(2-nitrophenoxy)acetate” is 1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-(2-nitrophenoxy)acetate” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of 2-(2-nitrophenoxy)Acetic Acid : Methyl 2-(2-nitrophenoxy)acetate serves as a starting material in the synthesis of 2-(2-nitrophenoxy)acetic acid. The method for synthesizing this compound involves mild reaction conditions and is suitable for industrial processes (H. Dian, 2012).
Synthesis of Pyrrolo[4,3,2-de]quinolines : Methyl 2-(2-nitrophenoxy)acetate is used in the synthesis of various quinolines, which are important compounds in organic chemistry and have applications in the synthesis of pharmaceuticals (D. Roberts et al., 1997).
Environmental and Toxicological Studies
Degradability of Nitrophenols : Nitrophenols, which are related to Methyl 2-(2-nitrophenoxy)acetate, have been studied for their toxicity and degradability in environmental systems. These compounds are used widely in the chemical industry and are considered priority pollutants (V. Uberoi & S. Bhattacharya, 1997).
Effects on Methanogenic Systems : The impact of nitrophenols on acetate enrichment and methanogenic systems is another area of research. This study provides insights into the environmental effects of such compounds (Mohammad R. Haghighi Podeh et al., 1995).
Material Science and Applications
Electrochemical Investigations : Methyl 2-(2-nitrophenoxy)acetate is involved in studies related to the electrochemical detection of pesticides, demonstrating its relevance in developing sensors and analytical methods (K. G. Reddy et al., 2013).
Nonlinear Optical Parameters : The compound and its derivatives have been studied for their nonlinear optical properties, suggesting potential applications in optical devices like limiters and switches (K. Naseema et al., 2010).
Safety And Hazards
“Methyl 2-(2-nitrophenoxy)acetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with various hazards, including serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the central nervous system (CNS) being a potential target .
Future Directions
properties
IUPAC Name |
methyl 2-(2-nitrophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZWJFKYORNHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324847 | |
Record name | methyl 2-(2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-nitrophenoxy)acetate | |
CAS RN |
7506-93-6 | |
Record name | 7506-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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